molecular formula C24H22N4O3 B2835471 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921828-18-4

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2835471
CAS RN: 921828-18-4
M. Wt: 414.465
InChI Key: MFLRPELZTJDBGM-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one core, which is a type of heterocyclic compound . This core is substituted with a benzyl group at the 3-position and an acetamide group at the 2-position. The acetamide group is further substituted with a 4-ethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-d]pyrimidin-1(2H)-one core, a benzyl group, and a 4-ethylphenyl-substituted acetamide group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The amide group could potentially undergo hydrolysis or other reactions typical of amides. The pyrido[3,2-d]pyrimidin-1(2H)-one core might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is intended to be a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. If it is a drug or a drug candidate, studies could be conducted to investigate its pharmacological effects, toxicity, and therapeutic potential .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde followed by cyclization with acetic anhydride. The resulting product is then reacted with ethyl 4-aminobenzoate to form the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "benzaldehyde", "acetic anhydride", "ethyl 4-aminobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carbaldehyde.", "Step 2: Cyclization of the intermediate product with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Esterification of the intermediate product with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide." ] }

CAS RN

921828-18-4

Product Name

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29)

InChI Key

MFLRPELZTJDBGM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3

solubility

not available

Origin of Product

United States

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